molecular formula C15H14ClNO3S B1638369 Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 519016-63-8

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B1638369
CAS No.: 519016-63-8
M. Wt: 323.8 g/mol
InChI Key: FBGRLHHCTXFOQP-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C15H14ClNO3S It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods such as the Gewald reaction or the Paal-Knorr synthesis.

    Chloroacetylation: The thiophene ring is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the chloroacetyl group at the desired position on the thiophene ring.

    Amination: The chloroacetylated thiophene is then reacted with an amine, such as 4-methylphenylamine, to form the corresponding amide.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: New amide or thioether derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(bromoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
  • Methyl 2-[(acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
  • Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate

Uniqueness

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The 4-methylphenyl substituent also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-9-3-5-10(6-4-9)11-8-21-14(17-12(18)7-16)13(11)15(19)20-2/h3-6,8H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRLHHCTXFOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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